REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([C:7](O)=[CH:8][C:9]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=3)=[N:10]2)=[CH:5][CH:4]=1.O=P(Cl)(Cl)[Cl:22]>>[Cl:22][C:7]1[C:6]2[C:11](=[CH:12][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2)[N:10]=[C:9]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=2)[CH:8]=1
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Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2C(=CC(=NC2=C1)C1=NC=CC=C1)O
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Name
|
|
Quantity
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92 mL
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Type
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reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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was refluxed for 3 h
|
Duration
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3 h
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Type
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CUSTOM
|
Details
|
removed the solvent in vacuo
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Type
|
ADDITION
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Details
|
Ice water was added to the residue
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Type
|
EXTRACTION
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Details
|
The combined extract
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Type
|
WASH
|
Details
|
was washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
removed solvent to supply the product as a yellow solid (89%, 2.1 g)
|
Name
|
|
Type
|
|
Smiles
|
ClC1=CC(=NC2=CC(=CC=C12)OC)C1=NC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |